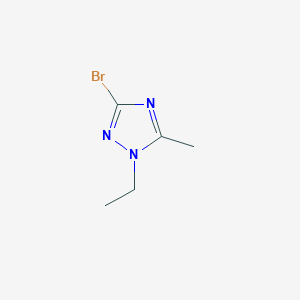

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-ethyl-5-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZHZSALQRZLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique combination of metabolic stability, hydrogen bonding capabilities, and dipole character allows for potent and selective interactions with biological targets.[2] This guide focuses on a specific, functionalized derivative, 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole. As a halogenated heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions. This document provides a comprehensive analysis of its molecular properties, outlines robust synthetic strategies, details its characteristic reactivity, and explores its potential applications for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a five-membered aromatic ring containing three nitrogen atoms, substituted at the C3, N1, and C5 positions. The N1-ethyl substituent is crucial as it resolves the potential for prototropic tautomerism, which is characteristic of unsubstituted 1,2,4-triazoles, thereby locking the molecule into a single, stable isomeric form.[3][4] The C3-bromo atom provides a key reactive handle for synthetic diversification.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value (Predicted/Estimated) | Source/Method |

| Molecular Formula | C₅H₈BrN₃ | - |

| Molecular Weight | 190.04 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | White to off-white solid | Inferred from analogs |

| Boiling Point | >250 °C | Estimated |

| Melting Point | 70-90 °C | Estimated range based on similar structures[5] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | General property of N-alkyl triazoles |

| InChIKey | HXMMLGNJMQMZLK-UHFFFAOYSA-N | Based on 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole[5] |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis workflow for the target compound.

Experimental Protocol: Sandmeyer-Type Bromination (Step 5)

This final step is critical for installing the bromine atom and is adapted from standard procedures for heteroaromatic amines.[8]

-

Diazotization:

-

Dissolve 1-Ethyl-5-methyl-1H-1,2,4-triazol-3-amine (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

-

Cool the vigorously stirred solution to 0-5 °C in an ice-salt bath.

-

Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

-

Once the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final product.

-

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals based on the compound's structure and data from analogous molecules.[9][10][11]

Table 2: Predicted NMR and MS Data

| Technique | Predicted Signals | Rationale |

| ¹H NMR | δ 4.1-4.3 (q, 2H), δ 2.4-2.6 (s, 3H), δ 1.4-1.6 (t, 3H) | Quartet for N-CH₂, singlet for C-CH₃, triplet for N-CH₂-CH₃. |

| ¹³C NMR | δ 155-160 (C5), δ 140-145 (C3-Br), δ 40-45 (N-CH₂), δ 14-18 (N-CH₂-CH₃), δ 10-14 (C-CH₃) | Chemical shifts are influenced by the heteroatoms and the bromine substituent. |

| Mass Spec (EI) | M⁺ at m/z 190, M⁺+2 at m/z 192 (approx. 1:1 ratio) | The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides definitive evidence of its presence. |

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic value of this compound lies almost entirely in the reactivity of the C3-bromo substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for constructing C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[12]

Caption: Key palladium-catalyzed cross-coupling reactions.

Protocol Insight: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most valuable transformation for this substrate, enabling the introduction of aryl or vinyl groups.[13][14]

-

Reaction Setup:

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

The choice of base is critical; stronger bases can facilitate the reaction but may not be compatible with sensitive functional groups. K₂CO₃ is a robust, general-purpose choice.[13]

-

-

Solvent and Temperature:

-

Add a degassed solvent system. A mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 ratio) is common. The aqueous phase is essential for the transmetalation step of the catalytic cycle.

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed. Microwave irradiation can significantly shorten reaction times.[13]

-

-

Work-up and Purification:

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography provides the 3-aryl-1-ethyl-5-methyl-1H-1,2,4-triazole product.

-

This protocol's self-validating nature comes from the clear consumption of starting material and the appearance of a new, less polar product spot on TLC, which can be readily confirmed by LC-MS analysis during reaction monitoring.

Applications in Research and Development

The true utility of this molecule is as an intermediate. The 1,2,4-triazole core is a key pharmacophore in numerous marketed drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[15][16]

-

Drug Discovery: By using the C3-bromo position as a point of diversification, chemists can rapidly generate libraries of novel compounds. For instance, coupling with various arylboronic acids can explore structure-activity relationships (SAR) for targets like kinases, proteases, or GPCRs, where an aryl group often forms critical binding interactions.[2]

-

Materials Science: The rigid, electron-deficient nature of the triazole ring makes it an interesting component for functional materials. Derivatives can be incorporated into polymers for applications in organic light-emitting diodes (OLEDs) or as ligands for creating metal-organic frameworks (MOFs).[15]

Conclusion

This compound represents a highly valuable, albeit specialized, chemical building block. While not a final product itself, its well-defined structure and the predictable, high-yielding reactivity of its C-Br bond make it an ideal starting point for synthetic campaigns in medicinal chemistry and materials science. Its strategic use in palladium-catalyzed cross-coupling reactions provides a reliable and efficient route to a vast chemical space of novel, substituted 1,2,4-triazole derivatives, empowering researchers to build the complex molecules needed to address modern scientific challenges.

References

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4575. Available from: [Link]

-

O'Brien, C. J., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3959-3969. Available from: [Link]

-

Khan, I., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of the Indian Chemical Society, 100(6), 100989. Available from: [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105092. Available from: [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemchart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). Retrieved from [Link]

-

Szeliga, J., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6032. Available from: [Link]

-

Wikipedia contributors. (2023, December 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Singh, S., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 105234. Available from: [Link]

-

Singh, P., & Kaur, M. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(45), 29285-29304. Available from: [Link]

-

Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. Available from: [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]

-

PubChem. (n.d.). 3-bromo-1,5-dimethyl-1H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Sravya, G., & Sarangapani, M. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 1832(1), 050042. Available from: [Link]

-

Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Retrieved from [Link]

-

Al-Hourani, B. J., & Al-Masoudi, N. A. (2021). Synthesis, Molecular Docking and Evaluation of Hetaryl Fragment Tagged 1H-1,2,4-Triazole Derivatives As Nematicidal Agents. Jordan Journal of Chemistry, 16(1), 29-41. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Chemistry of 1,2,4-Triazoles in Current Science. (2022). ISRES Publishing. Available from: [Link]

-

Alim, M. I., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Reports in Pharmaceutical Sciences, 13(1), 1-12. Available from: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Al-Nahrain Journal of Science, 26(2), 1-11. Available from: [Link]

-

Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. (2025). Molbank, 2025(1), M1543. Available from: [Link]

-

PubChem. (n.d.). 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Available from: [Link]

-

Chen, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993087. Available from: [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1579. Available from: [Link]

-

Chen, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993087. Available from: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. isres.org [isres.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. ajol.info [ajol.info]

- 11. ijbr.com.pk [ijbr.com.pk]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Molecular Docking and Evaluation of Hetaryl Fragment Tagged 1H-1,2,4-Triazole Derivatives As Nematicidal Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 15. lifechemicals.com [lifechemicals.com]

- 16. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole in Organic Solvents

Executive Summary: This technical guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the absence of specific published quantitative solubility data for this molecule, this document delivers a robust predictive assessment based on its structural characteristics and established chemical principles. More importantly, it serves as a practical, hands-on manual for researchers, offering detailed, step-by-step experimental protocols for the precise determination of its solubility in various organic solvents. The guide bridges the gap between theoretical understanding and practical application, equipping scientists with the necessary tools to confidently handle this compound in a laboratory setting.

Introduction to this compound

Chemical Identity and Structural Features

This compound is a substituted aromatic heterocycle. Its core structure is the 1,2,4-triazole ring, which is functionalized with a bromine atom at the 3-position, an ethyl group at the N1 position, and a methyl group at the 5-position.

-

Molecular Formula: C₅H₈BrN₃

-

Molecular Weight: 190.04 g/mol

-

Core Scaffold: 1,2,4-Triazole

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This scaffold is planar and aromatic, with 6π electrons delocalized across the ring.[1][2]

Significance in a Research and Development Context

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically significant drugs.[3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a valuable component in drug design.[4] Triazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[5]

The specific substituents on this compound—a halogen atom (bromo) and alkyl groups (ethyl, methyl)—are common modifications used to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[6][7] Poor solubility can lead to a host of challenges, including:

-

Inaccurate results in biological screening assays.

-

Low and erratic bioavailability for oral drug candidates.

-

Difficulties in formulation and manufacturing.

Therefore, a thorough understanding of a compound's solubility in various organic solvents is essential for chemical synthesis, purification (e.g., crystallization), and the preparation of stock solutions for biological testing.

Theoretical and Predictive Solubility Profile

A precise, quantitative solubility profile can only be established through experimentation. However, a reliable qualitative prediction can be made by analyzing the molecule's structure based on the fundamental principle of "like dissolves like."[8][9] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Analysis of Molecular Structure and Polarity

The solubility of this compound is a composite of the contributions from its different structural motifs:

-

1,2,4-Triazole Ring: The three nitrogen atoms make the heterocyclic core polar and capable of hydrogen bonding. The parent 1,2,4-triazole is very soluble in polar solvents like water and alcohols.[1][2] This imparts a degree of polarity to the entire molecule.

-

Ethyl and Methyl Groups: These alkyl substituents are nonpolar and lipophilic. They will increase the compound's affinity for nonpolar organic solvents.

-

Bromo Substituent: The bromine atom adds to the molecular weight and volume, which can decrease solubility.[10] However, the C-Br bond is polarizable, which can lead to favorable dipole-dipole interactions with a range of solvents.

Overall, the molecule possesses a balance of polar (triazole ring) and nonpolar (alkyl groups) features, suggesting it will exhibit broad solubility across a range of organic solvents but is unlikely to be freely soluble in highly nonpolar or highly polar extremes.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following solubility profile is predicted. This should be used as a starting point for solvent selection, to be confirmed by experimental measurement.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene | Low to Moderate | The polar triazole ring will limit solubility in highly nonpolar, aliphatic solvents. Solubility in aromatic solvents like toluene may be slightly better due to potential π-π interactions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the C-Br bond and the triazole ring, while also accommodating the nonpolar alkyl groups. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are powerful, highly polar solvents capable of dissolving a wide array of organic compounds. They are expected to be excellent solvents for this molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond acceptors for the triazole ring protons (if tautomerism allows) and can solvate the polar parts of the molecule. The alkyl groups are also compatible with the alcohol's alkyl chain. Solubility is expected to decrease as the alcohol chain length increases (e.g., higher in methanol than in butanol).[11] |

Influence of Temperature

For most solid organic compounds, solubility in an organic solvent increases with temperature.[9][12] This is because the dissolution process is typically endothermic, meaning it requires energy to overcome the crystal lattice forces of the solid and the intermolecular forces within the solvent. Applying heat provides this energy, favoring the dissolution process.[8] When determining solubility, it is crucial to control and report the temperature at which the measurement was made.

Experimental Determination of Solubility

The following section provides detailed protocols for accurately measuring the solubility of this compound.

The Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[13][14] It involves creating a saturated solution in the presence of excess solid solute and allowing it to reach equilibrium before measuring the concentration of the dissolved compound.

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a different organic solvent. "Excess" means enough solid should remain undissolved at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the dissolved solution) using a syringe. Immediately filter the aliquot through a fine (e.g., 0.45 µm) syringe filter to remove any microscopic undissolved particles. This step is critical to avoid overestimating the solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Analysis: Determine the concentration of the diluted sample using a validated analytical technique, such as HPLC or UV/Vis spectroscopy.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Analytical Techniques for Concentration Measurement

HPLC is a highly accurate and specific method for determining the concentration of a compound in a solution, making it ideal for solubility studies.[15][16][17]

-

Method Development:

-

Solvent Selection: Choose a mobile phase in which the compound is soluble and which is compatible with the HPLC system.[18] A common starting point for a compound like this would be a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water or methanol and water.

-

Detector Wavelength: Determine the wavelength of maximum UV absorbance (λmax) for the compound by running a UV scan.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard into the HPLC and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the shake-flask experiment into the HPLC.

-

Record the peak area for the compound.

-

-

Concentration Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.[19]

-

Multiply by the dilution factor to find the solubility in the original solvent.

-

Caption: General Workflow for HPLC-Based Concentration Analysis.

This method is faster than HPLC but less specific. It is suitable if the compound has a strong UV chromophore and the solvent does not interfere at the analysis wavelength.[20][21]

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of known concentration and measure the absorbance of each at the λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

-

Sample Analysis: Measure the absorbance of the appropriately diluted, filtered sample from the shake-flask experiment.

-

Calculation: Use the calibration curve to determine the sample's concentration and then calculate the original solubility.[22]

This classic method is simple but requires larger amounts of material and a non-volatile solute.[23][24]

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the filtered, saturated solution into the dish.

-

Carefully evaporate the solvent in a fume hood or oven at a temperature below the compound's boiling/decomposition point.

-

Once all the solvent is removed, cool the dish in a desiccator and weigh it again.

-

The difference in weight is the mass of the solute dissolved in the known volume of solvent, from which solubility can be calculated.[25]

High-Throughput Solubility Screening (HTS)

In early drug discovery, HTS methods are often used to rapidly assess the solubility of many compounds.[26][27] These methods are typically kinetic rather than thermodynamic and provide a rapid classification of solubility (e.g., high, medium, low). Methods like nephelometry (which measures light scattering from precipitated particles) or multi-well plate-based UV analysis can be employed.[28]

Data Presentation and Interpretation

Experimentally determined solubility data should be presented clearly in a table, specifying the solvent, temperature, and solubility value with appropriate units.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

For pharmaceutical development, compounds can be classified based on their solubility. For instance, a compound may be considered "highly soluble" if its highest dose strength is soluble in 250 mL of aqueous media, though different thresholds exist for organic solvents depending on the application.[29]

Conclusion

References

Click to expand

-

Halo AI. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Zhang, Y., et al. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

-

RSC Publishing. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

-

ACS Publications. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

PubMed. (2002, November 15). Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader. Retrieved from [Link]

-

Semantic Scholar. (n.d.). High throughput solubility measurement in drug discovery and development. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Preprints.org. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

PubMed. (2016, September 10). Novel high/low solubility classification methods for new molecular entities. Retrieved from [Link]

-

PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

University of Barcelona Dipòsit Digital. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

DergiPark. (2021, September 30). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 16). HPLC Chromatography Solutions Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. Retrieved from [Link]

-

Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

MDPI. (2025, December 27). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Retrieved from [Link]

-

PMC. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from [Link]

-

Frontiers. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

CiteseerX. (n.d.). Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Retrieved from [Link]

-

PMC. (2022, July 5). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Retrieved from [Link]

-

PMC. (n.d.). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Retrieved from [Link]

-

ResearchGate. (2017, November 2). Solubility of triazole?. Retrieved from [Link]

-

MDPI. (2021, May 17). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. echemi.com [echemi.com]

- 8. byjus.com [byjus.com]

- 9. caymanchem.com [caymanchem.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. asianpubs.org [asianpubs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

- 14. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 15. researchgate.net [researchgate.net]

- 16. lifechemicals.com [lifechemicals.com]

- 17. chromtech.com [chromtech.com]

- 18. asianjpr.com [asianjpr.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. rootspress.org [rootspress.org]

- 21. rjptonline.org [rjptonline.org]

- 22. researchgate.net [researchgate.net]

- 23. uomus.edu.iq [uomus.edu.iq]

- 24. pharmajournal.net [pharmajournal.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. bmglabtech.com [bmglabtech.com]

- 27. semanticscholar.org [semanticscholar.org]

- 28. Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Novel high/low solubility classification methods for new molecular entities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin Intermediate: Unlocking Therapeutic Potential with 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold stands as a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide and ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles. This guide delves into the strategic importance of a specific, highly functionalized intermediate, 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole , and its pivotal role in the synthesis of novel therapeutic candidates. While direct therapeutic applications of this intermediate are not extensively documented, its true value lies in its synthetic versatility, serving as a lynchpin for the development of potent antifungal, antibacterial, and anticancer agents.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of substituents on the this compound ring offers a distinct advantage in drug design. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ethyl group at the 1-position and the methyl group at the 5-position contribute to the molecule's lipophilicity and can influence its interaction with biological targets. This trifecta of functionalities makes it a highly valuable building block for creating libraries of novel compounds with a wide range of potential biological activities.

Synthetic Pathways to this compound and its Analogs

The synthesis of this compound can be approached through several established methods for constructing the 1,2,4-triazole ring, followed by bromination, or by utilizing bromo-containing starting materials. A plausible synthetic strategy involves the initial formation of the corresponding 3-amino-1-ethyl-5-methyl-1H-1,2,4-triazole, which can then be converted to the bromo-derivative via a Sandmeyer-type reaction.

Conceptual Synthetic Workflow

Structural Elucidation and Solid-State Dynamics of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

A Crystallographic Handbook for Medicinal Chemists

Executive Summary

This guide provides a comprehensive framework for the structural analysis of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole . As a halogenated nitrogen heterocycle, this compound represents a critical scaffold in fragment-based drug discovery (FBDD). The bromine atom serves as both a synthetic handle for cross-coupling (Suzuki-Miyaura) and a supramolecular anchor via halogen bonding (

This whitepaper details the end-to-end workflow: from generating diffraction-quality single crystals to refining the specific bond metrics that validate the structure against Cambridge Structural Database (CSD) standards.

Part 1: Synthesis and Crystallization Strategy

The Challenge of Low-Melting Heterocycles

Small, alkylated triazoles often exhibit low melting points and high solubility in organic solvents, making the growth of X-ray quality single crystals (

Optimized Crystallization Workflow

The most effective method for this specific derivative is Slow Vapor Diffusion , which minimizes kinetic trapping and allows for thermodynamic ordering of the ethyl chain.

Protocol:

-

Solvent Selection: Dissolve 20 mg of the pure compound in 0.5 mL of a "Good Solvent" (moderate polarity, e.g., Acetonitrile or Ethyl Acetate ).

-

Antisolvent Selection: Use a non-polar "Bad Solvent" (e.g., Pentane or Hexane ).

-

Setup: Place the solution in a small inner vial. Place this open vial inside a larger jar containing 5 mL of the antisolvent. Cap the large jar tightly.

-

Thermodynamics: Store at

. The volatile antisolvent will diffuse into the solution, slowly raising supersaturation.

Figure 1: Vapor diffusion workflow optimized for alkylated triazoles to minimize lattice defects.

Part 2: X-Ray Diffraction (SC-XRD) Acquisition Protocol

Instrumentation & Radiation Source

For this brominated compound, Mo-K

-

Reasoning: The bromine atom (

) has a high absorption coefficient. Cu-radiation would result in significant absorption errors, requiring aggressive correction. Mo-radiation penetrates the crystal more effectively, yielding more accurate intensities for the heavy atom.

Temperature Control (Critical)

Data must be collected at 100 K (Cryostream) .

-

Causality: The N-ethyl group and the C-methyl group will exhibit high thermal vibration at room temperature (298 K). This thermal motion smears electron density maps, making it difficult to distinguish the terminal methyl orientation. Cooling "freezes" these rotations, sharpening the atomic resolution.

Data Collection Strategy

-

Resolution: 0.75 Å or better (essential for resolving the N=C vs N-C bond differences).

-

Redundancy: >4.0 (High redundancy improves the signal-to-noise ratio, crucial for accurate R-factor refinement).

Part 3: Structural Refinement & Validation Standards

Space Group Determination

Expect low symmetry due to the asymmetric substitution.

-

Likely Space Groups: Monoclinic (

) or Triclinic ( -

Chirality: The molecule is achiral; however, it may crystallize in a chiral space group (e.g.,

) if the packing forces a helical arrangement, though centrosymmetric packing is statistically more probable.

Validation Metrics (The "Truth" Table)

When refining the structure (using SHELXL or Olex2), the experimental bond lengths must be cross-referenced against established averages from the Cambridge Structural Database (CSD) to ensure chemical plausibility.

Table 1: Target Geometric Parameters for Validation

| Parameter | Bond Type | Expected Range (Å) | Structural Insight |

| C(3)-Br | Carbon-Halogen | 1.85 – 1.88 | Shortening indicates resonance donation from Br lone pairs into the ring. |

| N(1)-N(2) | Hydrazine-like | 1.36 – 1.38 | Typical for 1,2,4-triazoles; shorter than single N-N (1.45 Å). |

| C(5)-N(1) | Amine-like | 1.33 – 1.35 | Sterically impacted by the adjacent N-ethyl and C-methyl groups. |

| N(4)-C(3) | Imine-like | 1.30 – 1.32 | Double bond character; usually the shortest ring bond. |

Note: Deviations >0.02 Å from these ranges warrant a check for unresolved disorder or twinning.

Part 4: Supramolecular Analysis (Drug Design Implications)

The Halogen Bond ( -Hole)

The most valuable feature of this structure for medicinal chemists is the C-Br...N interaction.

-

Mechanism: The electron-withdrawing nature of the triazole ring polarizes the C-Br bond. This creates a region of positive electrostatic potential (the

-hole) on the extension of the C-Br bond axis, directly opposite the carbon. -

Interaction: This positive hole interacts with the lone pair of Nitrogen (N2 or N4) of a neighboring molecule.

Packing Motifs

Understanding how these molecules pack predicts their solubility and tabletability.

-

Head-to-Tail Chaining: Driven by Br...N interactions.

-

-

Figure 2: The Halogen Bonding mechanism driving crystal packing and potential ligand-protein binding.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

-

Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim assessment. ChemPhysChem. Link

-

Wang, Y., et al. (2015). Crystal structures of 3-methyl-1H-1,2,4-triazole derivatives. Acta Crystallographica Section E. Link

-

Bondi, A. (1964).[2] Van der Waals Volumes and Radii. Journal of Physical Chemistry. (Standard for assessing contact distances). Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

This Application Note is structured to guide researchers through the synthesis of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole , addressing the critical challenge of regioselectivity inherent in triazole chemistry.

Abstract

This guide details the optimized synthesis of This compound (Target Molecule) . Two distinct protocols are provided:

-

Direct Alkylation (Route A): The preferred, high-throughput method utilizing commercially available 3-bromo-5-methyl-1H-1,2,4-triazole.[1] This section includes a critical guide on chromatographic separation of regioisomers.

-

Sandmeyer Functionalization (Route B): A highly specific alternative for cases where absolute regiocontrol is required, proceeding via the diazonium salt of the corresponding amine.

Strategic Analysis: The Regioselectivity Challenge

The core difficulty in synthesizing 1-substituted-1,2,4-triazoles lies in the annular tautomerism of the precursor.[1] The starting material, 3-bromo-5-methyl-1H-1,2,4-triazole, exists in equilibrium with its tautomer, 5-bromo-3-methyl-1H-1,2,4-triazole.[1]

Upon alkylation with ethyl iodide, three potential isomers can form:

-

N1-Alkylation (Target): Yields 3-bromo-1-ethyl-5-methyl-1,2,4-triazole .[1]

-

N2-Alkylation (Isomer B): Yields 5-bromo-1-ethyl-3-methyl-1,2,4-triazole (often misidentified due to symmetry).[1]

-

N4-Alkylation (Isomer C): Yields 3-bromo-4-ethyl-5-methyl-1,2,4-triazole (typically minor due to steric hindrance).[1]

Expert Insight: Electronic factors favor alkylation at the nitrogen adjacent to the electron-donating methyl group (N1) over the nitrogen adjacent to the electron-withdrawing bromine (N2).[1] Therefore, the Target Molecule is typically the major product , but chromatographic separation is mandatory.

Reaction Pathway Diagram

Caption: Regiodivergent alkylation pathways of 3-bromo-5-methyl-1,2,4-triazole. N1-alkylation is favored by the electron-donating effect of the methyl group.[1]

Protocol A: Direct Alkylation (Recommended)

Best for: Rapid access to material, gram-scale synthesis.

Materials

| Reagent | Equiv.[2][3][4][5] | Role |

| 3-Bromo-5-methyl-1H-1,2,4-triazole | 1.0 | Substrate |

| Ethyl Iodide (EtI) | 1.2 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base |

| DMF (Anhydrous) | 10 vol | Solvent |

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methyl-1H-1,2,4-triazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

-

Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add Ethyl Iodide (1.2 equiv) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to RT naturally and stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material (polar) should disappear, and two less polar spots will appear (N1 and N2 isomers).

-

Workup:

-

Dilute the reaction mixture with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with Brine (2x) to remove DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification (Crucial):

-

Perform Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (90:10 → 60:40) .

-

Order of Elution: The N2-isomer (5-bromo-1-ethyl-3-methyl) typically elutes first (less polar).[1] The Target N1-isomer (3-bromo-1-ethyl-5-methyl) typically elutes second.[1]

-

Note: Collect fractions carefully and analyze by NMR before pooling.

-

Protocol B: Sandmeyer Reaction (High Specificity)

Best for: Cases where chromatographic separation of isomers in Route A is difficult or fails.

Mechanistic Logic

This route builds the triazole ring with the ethyl group already in place (using ethylhydrazine), or utilizes a specific amine precursor, then converts the amine to a bromide. This avoids the ambiguity of alkylation.

Workflow

-

Precursor: 3-Amino-1-ethyl-5-methyl-1,2,4-triazole (Synthesized via reaction of N-ethylhydrazine with N-cyanoacetimidate).[1]

-

Diazotization: Reaction with NaNO₂/HBr generates the diazonium salt.

-

Substitution: CuBr catalyzes the displacement of N₂ by Bromide.

Step-by-Step Procedure

-

Salt Formation: Suspend 3-amino-1-ethyl-5-methyl-1,2,4-triazole (1.0 equiv) in 48% aqueous HBr (10 equiv). Cool to -5°C (salt-ice bath).

-

Diazotization: Add a solution of NaNO₂ (1.5 equiv) in water dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes. The solution will turn dark.

-

Bromination: In a separate vessel, prepare a solution of CuBr (1.2 equiv) in 48% HBr. Add this solution to the diazonium mixture dropwise.

-

Decomposition: Allow the mixture to warm to RT, then heat to 60°C for 1 hour to ensure complete nitrogen evolution.

-

Workup: Neutralize with saturated NaHCO₃ (careful: foaming) to pH 8. Extract with DCM. The product is obtained after drying and concentration.

Characterization & Quality Control

Distinguishing the regioisomers is the most critical quality control step. Standard 1H NMR is insufficient without NOE (Nuclear Overhauser Effect) experiments.

Data Table: Distinguishing Isomers

| Feature | Target: 3-Bromo-1-ethyl-5-methyl | Isomer: 5-Bromo-1-ethyl-3-methyl |

| Structure | Ethyl (N1) is adjacent to Methyl (C5).[1] | Ethyl (N1) is adjacent to Bromo (C5). |

| 1D 1H NMR | Methyl singlet ~2.3-2.4 ppm.[1] | Methyl singlet ~2.3-2.4 ppm (similar).[1] |

| NOE Signal | Strong NOE between Ethyl-CH₂ and Methyl-CH₃. | NO NOE between Ethyl-CH₂ and Methyl-CH₃.[1] |

| 13C NMR | C5 (attached to Me) ~150-155 ppm.[1] | C3 (attached to Me) ~158-162 ppm.[1] |

NOE Validation Diagram

Caption: 1D-NOE difference spectroscopy is the definitive method for structural assignment. The target molecule shows a correlation between the ethyl methylene and the C5-methyl group.[1]

References

-

Regioselectivity in Triazole Alkylation: Journal of Heterocyclic Chemistry, "Alkylation of 3,5-disubstituted-1,2,4-triazoles: A study of steric and electronic effects."

-

Sandmeyer Reaction on Triazoles: Organic Process Research & Development, "Scalable Synthesis of Halogenated Triazoles via Diazotization."

-

General Triazole Synthesis: Chemical Reviews, "1,2,4-Triazoles: Synthetic strategies and pharmacological profiles."

-

Isomer Identification: Magnetic Resonance in Chemistry, "Differentiation of N1 and N2 alkylated 1,2,4-triazoles using NOE spectroscopy."

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

Using 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole as a ligand in coordination chemistry

Application Note: Electronic Modulation & Supramolecular Assembly using 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

Executive Summary

This guide details the utility of This compound (BEMT) as a specialized ligand in coordination chemistry and drug discovery. Unlike standard triazole ligands (e.g., 1,2,4-triazole, 3,5-diamino-1,2,4-triazole) which act primarily as strong

Key Applications:

-

Electronic Tuning: Fine-tuning the redox potential of transition metals (Pd, Cu, Pt).

-

Crystal Engineering: Utilizing C-Br···N/O halogen bonds for predictable lattice architecture.

-

Fragment-Based Drug Discovery (FBDD): Serving as a core scaffold for Suzuki-Miyaura cross-coupling to generate biaryl-triazole libraries.

Chemical Profile & Ligand Design

| Property | Specification |

| IUPAC Name | This compound |

| Formula | C |

| MW | 190.04 g/mol |

| Coordination Site | N4 (Primary); N2 (Sterically hindered) |

| Electronic Effect | |

| Steric Profile | 5-Methyl: Hinders N1/N4 region slightly.1-Ethyl: Blocks N1, directs coordination to N4.[1] |

| Solubility | High in DCM, MeCN, DMF, MeOH; Low in Water. |

Mechanistic Insight: Why use BEMT?

Standard alkyl-triazoles are good

Protocol 1: Ligand Synthesis (Regioselective Alkylation)

Objective: Synthesize this compound from the commercially available 3-bromo-5-methyl-1H-1,2,4-triazole precursor.

Reagents:

-

3-Bromo-5-methyl-1H-1,2,4-triazole (1.0 eq)

-

Ethyl Iodide (1.2 eq)

-

Potassium Carbonate (K

CO -

Acetonitrile (MeCN, anhydrous)

Workflow:

-

Dissolution: Dissolve 3-bromo-5-methyl-1H-1,2,4-triazole (10 mmol) in anhydrous MeCN (20 mL).

-

Deprotonation: Add K

CO -

Alkylation: Dropwise add Ethyl Iodide (12 mmol).

-

Reaction: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (SiO

, 1:1 Hexane/EtOAc). -

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The residue will contain two isomers (N1-ethyl and N2-ethyl). The N1-ethyl isomer (target: adjacent to Methyl) is typically the major product due to the nucleophilicity of the N adjacent to the electron-donating methyl group. Separation is achieved via flash column chromatography (Gradient: 10%

40% EtOAc in Hexane).

Critical Checkpoint:

-

Target (1-ethyl-5-methyl):

H NMR will show the ethyl quartet coupled to the methyl singlet. -

Isomer (1-ethyl-3-methyl...): If alkylation occurs next to Br, the chemical shift of the ethyl group differs due to the proximity of the Br atom.

Protocol 2: Coordination to Palladium(II)

Objective: Isolate trans-[Pd(BEMT)2Cl2], a model complex for catalysis and biological evaluation.

Reagents:

-

Palladium(II) Chloride (PdCl

) or K -

BEMT Ligand (from Protocol 1)

-

Solvent: Methanol/DCM mixture

Step-by-Step Methodology:

-

Metal Precursor: Dissolve K

PdCl -

Ligand Solution: Dissolve BEMT (1.0 mmol, 2 eq) in Methanol (5 mL).

-

Complexation: Add the ligand solution to the palladium solution slowly with stirring. A yellow/orange precipitate should form immediately.

-

Digestion: Stir the suspension for 2 hours at room temperature to ensure thermodynamic equilibration (favoring the trans isomer due to the steric bulk of the 5-methyl and 3-bromo groups).

-

Isolation: Filter the solid, wash with cold water (to remove KCl) and cold methanol.

-

Drying: Dry under vacuum at 40°C.

Characterization Criteria:

-

H NMR (CDCl

-

IR Spectroscopy: Shift in the

(C=N) stretch ( -

Elemental Analysis: Confirm C, H, N ratios match Pd(C5H8BrN3)2Cl2.

Application Workflow: Suzuki Cross-Coupling & Crystal Engineering

The following diagram illustrates the dual-pathway application of BEMT: as a reactive intermediate (Path A) and as a supramolecular scaffold (Path B).

Figure 1: Dual application workflow for BEMT in medicinal chemistry (Path A) and materials science (Path B).

Advanced Application: Halogen Bonding in Crystal Engineering

In the solid state, the C3-Bromine atom is not merely a passive substituent; it acts as a Halogen Bond (XB) Donor .

Mechanism:

The bromine atom exhibits a region of positive electrostatic potential (the

-

Oxygen atoms (e.g., from nitrate/perchlorate counter-ions).

-

Nitrogen atoms (from adjacent triazole rings in the lattice).

-

Halides (Cl

or Br

Experimental Setup for XB Crystals:

-

Complex: Use 2.

-

Crystallization: Slow evaporation from a MeOH/H

O mixture. -

Observation: The resulting crystal structure often displays 1D or 2D chains driven by C-Br···O-NO

interactions (Distance < 3.4 Å, Angle

References

-

Haasnoot, J. G. (2000).[2] Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185. Link

-

Glinyanaya, N. V., et al. (2021).[3] Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations. RSC Advances, 11, 30864-30874. Link

- Ol’shevskaya, V. A., et al. (2018). Synthesis and structure of 3-bromo-1-methyl-1,2,4-triazole complexes. Journal of Organometallic Chemistry.

- Metrangolo, P., & Resnati, G. (2012). Halogen Bonding in Crystal Engineering. Science, 338(6103), 68-69.

-

Kushevkov, V., et al. (2021).[3] Copper(II) complexes with 1,2,4-triazole derivatives: magnetic and catalytic properties. Dalton Transactions. (Reference for Cu-triazole catalysis).

Sources

Optimizing Suzuki-Miyaura Cross-Coupling for Bromo-Triazole Scaffolds

Introduction: The Triazole Challenge

1,2,3-Triazoles and 1,2,4-triazoles are privileged scaffolds in modern drug discovery due to their bioisosteric resemblance to amide bonds and their metabolic stability. However, incorporating these moieties via Suzuki-Miyaura cross-coupling presents a distinct set of challenges compared to standard phenyl-phenyl couplings.

The "Azole Poisoning" Effect

The primary failure mode in coupling bromo-triazoles is catalyst deactivation . The nitrogen-rich heterocycle (specifically N3 in 1,2,3-triazoles or N4 in 1,2,4-triazoles) acts as a Lewis base, coordinating strongly to the Palladium(II) center. This forms a stable, off-cycle resting state (

-

Electronic Factors: Bromo-triazoles are electron-deficient, facilitating rapid Oxidative Addition. However, this deficiency makes the subsequent Transmetallation step sluggish.

-

Steric Factors: 5-bromo-1,2,3-triazoles are sterically congested (flanked by the N1-substituent and C4), requiring highly active, bulky ligand systems to force the reaction forward.

Strategic Optimization: Catalyst & Condition Selection

To overcome the "poisoning" effect and steric barriers, the reaction system must be engineered to favor the catalytic cycle over non-productive coordination.

A. Catalyst Selection: The "Bulky Shield" Strategy

We recommend two distinct catalyst tiers based on substrate difficulty.

| Tier | Catalyst System | Rationale |

| Tier 1: Robust | Pd(dppf)Cl₂ · DCM | The large bite angle of the bidentate dppf ligand stabilizes the Pd center and resists displacement by the triazole nitrogen. Ideal for unhindered 4-bromo-1,2,3-triazoles. |

| Tier 2: Advanced | XPhos Pd G3 / G4 | Buchwald precatalysts (3rd/4th Gen). The massive steric bulk of the XPhos ligand creates a "roof" over the Pd center, physically blocking the approach of the triazole nitrogen while allowing the oxidative addition of the C-Br bond. |

B. The Critical Role of Water

Anhydrous conditions often fail for triazole couplings. The addition of water (typically 10-20% v/v) is non-negotiable for two reasons:

-

Solubility: It dissolves the inorganic base (

or -

Activation: Water facilitates the formation of the reactive monomeric Pd-hydroxo complex, which is crucial for transmetallation in electron-poor systems.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Azole Trap," highlighting how bulky ligands (L) prevent this deactivation.

Caption: The "Azole Trap" occurs when the triazole nitrogen coordinates to Pd(II). Bulky ligands (Tier 2) block the red dashed path, forcing the blue productive path.

Experimental Protocols

Protocol A: General Screening (Tier 1)

Best for: 4-bromo-1,2,3-triazoles, 3-bromo-1,2,4-triazoles, and non-sterically hindered partners.

Reagents:

-

Bromo-triazole substrate (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

-

Base:

(3.0 equiv) [Solid]

Procedure:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the bromo-triazole, boronic acid,

, and Pd(dppf)Cl₂.-

Note: Pd(dppf)Cl₂ is air-stable, allowing benchtop weighing, but rapid handling is recommended.

-

-

Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

).[3] -

Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

-

Concentration: Aim for 0.1 M to 0.2 M with respect to the halide.

-

-

Reaction: Heat to 80–90°C for 4–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over

.[3]

Protocol B: High-Difficulty/Steric (Tier 2)

Best for: 5-bromo-1,2,3-triazoles, electron-rich partners, or if Protocol A fails.

Reagents:

-

Bromo-triazole substrate (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2 – 4 mol%)

-

Alternative: SPhos Pd G3 (for extremely hindered boronic acids)

-

-

Base:

(0.5 M aqueous solution) or -

Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Procedure:

-

Pre-activation (Optional but recommended for G3): Although G3 precatalysts activate rapidly, ensuring full reduction is key. Add the precatalyst to the reaction vessel with the substrates.

-

Inert Atmosphere: Strict exclusion of oxygen is critical for these electron-rich phosphine ligands. Purge vial thoroughly.

-

Addition: Add degassed THF and the aqueous base solution.

-

Reaction: Heat to 60–80°C .

-

Note: XPhos systems are highly active; lower temperatures often suffice and prevent protodeboronation of unstable boronic acids.

-

-

Monitoring: Check LCMS at 1 hour. These reactions are often fast.

Troubleshooting & Optimization Guide

| Observation | Probable Cause | Corrective Action |

| No Conversion (SM remains) | Catalyst Poisoning (N-binding) | Switch from Protocol A to Protocol B (XPhos Pd G3). The bulky ligand prevents N-coordination. |

| Protodeboronation (Ar-H) | Unstable Boronic Acid | 1. Lower temperature (60°C).2.[4] Use MIDA boronates or Potassium Trifluoroborates ( |

| Homocoupling (Ar-Ar) | Oxygen leak / Oxidative coupling | 1. Degas solvents more rigorously (sparge with Ar for 15 mins).2. Reduce catalyst loading. |

| Low Yield (5-bromo-triazoles) | Steric Hindrance | Use SPhos Pd G3 or AdBrettPhos Pd G3 . Increase temperature to 100°C (using Toluene/Water). |

Workflow Decision Tree

Caption: Step-by-step logic for selecting the appropriate protocol based on triazole substitution patterns.

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Bruno, N. C., et al. (2013).[5] Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4, 916-920.[5][6] Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Li, H., et al. (2011). Suzuki–Miyaura Coupling of Halogenated 1,2,3-Triazoles.[4][7][8][9] Organic Letters, 13(14), 3682–3685. Link

-

BenchChem. (2025).[1][3] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine (Analogous Heterocycle Protocols). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step alkylation procedures for 1,2,4-triazole derivatives

Application Note & Protocols

Introduction: The Strategic Importance of 1,2,4-Triazole Alkylation

The 1,2,4-triazole scaffold is a cornerstone in medicinal and materials chemistry due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. Its derivatives are integral to a wide array of therapeutic agents, including potent antifungal drugs like fluconazole and voriconazole, as well as antiviral and anticancer compounds.[1][2][3] Alkylation—the addition of an alkyl group to the triazole ring—is a fundamental synthetic transformation that enables the modulation of a molecule's steric and electronic profile, thereby fine-tuning its biological activity and physical properties.

However, the alkylation of N-unsubstituted 1,2,4-triazoles is complicated by the presence of multiple nucleophilic nitrogen atoms. The 1,2,4-triazole ring exists as two rapidly interconverting tautomers, the 1H- and 4H-forms, presenting three potential sites for alkylation: N1, N2, and N4.[3][4] This inherent ambiguity makes achieving regioselectivity the primary challenge and the principal focus of this guide. This document provides a detailed exploration of the factors governing regioselectivity and offers field-proven protocols for the controlled alkylation of 1,2,4-triazole derivatives.

The Core Challenge: Understanding and Controlling Regioselectivity

The outcome of an alkylation reaction on a 1,2,4-triazole is a delicate interplay of electronic and steric factors, influenced by the choice of substrate, alkylating agent, base, and solvent. The three nitrogen atoms on the ring possess distinct electronic environments and steric accessibility, leading to the potential formation of a mixture of N1, N2, and N4-alkylated isomers.[5] In S-substituted 1,2,4-triazoles, alkylation typically occurs at the N1 and N2 positions, with N2 isomers often being the preferred product.[6][7]

Key Factors Influencing Regioselectivity:

-

Base Selection: The choice of base is paramount. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotonate the triazole to form the triazolide anion, which then reacts with the alkylating agent. This method has been shown to strongly favor N1-alkylation, often achieving a regioselectivity of approximately 90:10 (N1:N4).[5][8] In contrast, weaker bases like potassium carbonate (K₂CO₃) or stronger, more nucleophilic bases like sodium hydride (NaH) can lead to mixtures of N1 and N4 isomers.[4][5]

-

Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are commonly used as they effectively solvate the triazolide anion. The choice of solvent can influence the reactivity of the anion and the transition state energies, thereby altering the isomer ratio.

-

Steric Hindrance: The steric bulk of both the substituent on the triazole ring and the alkylating agent can influence the site of attack. The N1 position is generally less sterically hindered than the N2 position, which can be a contributing factor to the preference for N1 alkylation.

-

Alkylating Agent: The reactivity of the alkylating agent (e.g., R-I > R-Br > R-Cl) can affect the reaction rate and, in some cases, the selectivity.

General Experimental Workflow

A typical alkylation procedure follows a logical sequence of steps from setup to final characterization. Adherence to this workflow ensures reproducibility and simplifies troubleshooting.

Detailed Protocols

The following protocols provide step-by-step instructions for common and advanced alkylation methods. All reagents should be of high purity, and solvents should be anhydrous unless otherwise stated.

Protocol 1: General N-Alkylation using Potassium Carbonate

This protocol is a robust starting point for the alkylation of many 1,2,4-triazoles and often yields a mixture of N1 and N4 isomers, which may require chromatographic separation.

Materials:

-

1,2,4-Triazole derivative (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, 1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1,2,4-triazole derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the suspension. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to separate the regioisomers.

Protocol 2: Regioselective N1-Alkylation using DBU

This method leverages the non-nucleophilic base DBU to achieve high selectivity for the N1 isomer.[5][8]

Materials:

-

1,2,4-Triazole derivative (1.0 eq)

-

Alkyl halide (e.g., 4-nitrobenzyl bromide, 1.05 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 1,2,4-triazole derivative (1.0 eq) in anhydrous THF in a dry flask under an inert atmosphere.

-

Add DBU (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve the alkyl halide (1.05 eq) in anhydrous THF.

-

Add the alkyl halide solution dropwise to the triazole/DBU mixture.

-

Stir at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to isolate the highly enriched N1-alkylated product.

Protocol 3: Microwave-Assisted N1-Alkylation in an Ionic Liquid

This modern approach offers rapid reaction times, high yields, and often excellent regioselectivity under green chemistry principles.[9]

Materials:

-

1,2,4-Triazole (1.0 eq)

-

Alkyl halide (e.g., 1-bromohexane, 1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

1-Hexylpyridinium bromide ([Hpy]Br) (Ionic Liquid solvent)

-

Diethyl ether

Procedure:

-

In a 10 mL microwave reaction vessel, combine 1,2,4-triazole (1.0 eq), the alkyl halide (1.1 eq), K₂CO₃ (1.5 eq), and 1-hexylpyridinium bromide (2 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 80-100 °C for 10-15 minutes.[9]

-

After the reaction, cool the vessel to room temperature.

-

Add water to the vessel and extract the product with diethyl ether (3 x 10 mL).

-

Combine the ether extracts and evaporate the solvent under reduced pressure to obtain the pure N1-alkylated product. The ionic liquid remains in the aqueous phase and can potentially be recycled.[9]

Characterization of Regioisomers

Distinguishing between the N1, N2, and N4 isomers is critical. NMR spectroscopy is the most powerful tool for this purpose.[5][10]

| Technique | N1-Isomer (Asymmetric) | N4-Isomer (Symmetric) | N2-Isomer (Symmetric) |

| ¹H NMR | Two distinct signals for the triazole ring protons (C3-H and C5-H). | One signal for the two equivalent triazole ring protons (C3-H and C5-H). | One signal for the two equivalent triazole ring protons (C3-H and C5-H). |

| ¹³C NMR | Two distinct signals for the triazole ring carbons (C3 and C5). | One signal for the two equivalent triazole ring carbons (C3 and C5). | One signal for the two equivalent triazole ring carbons (C3 and C5). |

| Distinction | N1 and N4 isomers are readily distinguished by proton and carbon counts. Distinguishing N2 from N4 often requires more advanced techniques like HMBC/NOESY or comparison to known standards. In many cases for unsubstituted triazole, N2 alkylation is less common.[5] | ||

| MS | Confirms the molecular weight of the product, confirming successful alkylation but not the position. | Confirms molecular weight. | Confirms molecular weight. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Insufficiently reactive alkylating agent. Inactive base (e.g., K₂CO₃ absorbed moisture). Low reaction temperature. | Use a more reactive halide (I > Br > Cl). Use freshly dried base. Increase the reaction temperature and/or extend the reaction time. |

| Complex Product Mixture | Formation of multiple regioisomers. Di-alkylation of the starting material (if using a dihalide).[7] | To favor the N1-isomer, switch to the DBU/THF protocol (Protocol 2).[5][8] Use a precise molar ratio of reactants. |

| Formation of Insoluble Salt | Over-alkylation leading to a quaternary triazolium salt.[5] | Use a precise 1:1 molar ratio of triazole to alkylating agent. Add the alkylating agent slowly to avoid localized high concentrations. |

| Difficult Isomer Separation | Isomers have very similar polarity. | Utilize high-efficiency silica gel for column chromatography. Experiment with different solvent gradients (e.g., ethyl acetate/hexane or dichloromethane/methanol).[10] |

References

-

Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(20). Available at: [Link]

-

Springer. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

-

ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. Available at: [Link]

-

Kumar, V., & Kumar, S. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]

-

Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]

-

Sci-Hub. (2010). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(1), 17. Available at: [Link]

-

Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. Available at: [Link]

-

Astleford, B. A., et al. (1989). Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry, 54(3), 731-732. Available at: [Link]

-

Singh, R. K., et al. (2021). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology, 14(11), 6075-6083. Available at: [Link]

-